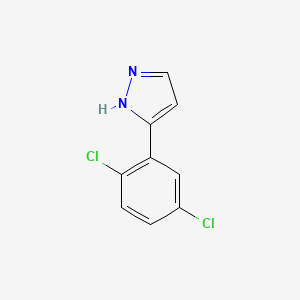

3-(2,5-dichlorophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQLQHUOBDQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,5 Dichlorophenyl 1h Pyrazole and Analogues

Retrosynthetic Analysis of the 3-(2,5-dichlorophenyl)-1H-pyrazole Core

A logical retrosynthetic disconnection of the this compound core reveals several strategic pathways for its synthesis. The primary bond cleavage occurs within the pyrazole (B372694) ring, leading to precursors that can be readily assembled.

Scheme 1: Key Retrosynthetic Disconnections for 3-Aryl-1H-pyrazoles.

| Disconnection | Precursors | Synthetic Strategy |

| C3-N2 and C5-N1 | A 1,3-dicarbonyl compound and hydrazine (B178648) | Condensation Reaction |

| C3-C4 and N1-N2 | An alkyne and a nitrile imine (from a tetrazole or hydrazonoyl halide) | [3+2] Cycloaddition |

| C3-Aryl Bond | A 3-halopyrazole and an arylboronic acid (or vice versa) | Palladium-Catalyzed Cross-Coupling |

The most common approach involves the disconnection of the C3-N2 and C5-N1 bonds, which points to a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This is often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org A second disconnection, breaking the C3-C4 and N1-N2 bonds, suggests a [3+2] cycloaddition reaction between an alkyne and a 1,3-dipole, such as a nitrile imine. organic-chemistry.orgbeilstein-journals.org A third strategy involves the formation of the C3-aryl bond as a final step, utilizing a pre-formed pyrazole ring and employing transition-metal-catalyzed cross-coupling reactions. researchgate.net

Precursor Synthesis and Functionalization for Pyrazole Annulation

The successful synthesis of this compound hinges on the efficient preparation of key precursors. For condensation strategies, the primary precursor is a β-dicarbonyl compound bearing the 2,5-dichlorophenyl moiety. One common method to access such compounds is through a Claisen-type condensation. beilstein-journals.org

Alternatively, for cycloaddition pathways, the synthesis of the necessary 2,5-dichlorophenyl-substituted alkyne is crucial. Sonogashira coupling of 2,5-dichloroiodobenzene with a suitable terminal alkyne, such as propargyl aldehyde diethyl acetal, provides a versatile route to these intermediates. nih.gov

Direct Cyclization Strategies to Form the Pyrazole Ring

Several direct cyclization methods are employed to construct the pyrazole ring, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Condensation Reactions Involving Hydrazines and Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a cornerstone of pyrazole synthesis. nih.govmdpi.comrsc.org The reaction between a non-symmetrical β-diketone and a monosubstituted hydrazine can lead to a mixture of regioisomeric pyrazoles. researchgate.net The reaction of hydrazine hydrate (B1144303) with a 1,3-diketone bearing the 2,5-dichlorophenyl group at one of the carbonyl carbons would lead to the desired this compound. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. researchgate.net

A "one-pot" three-component reaction involving an aldehyde, a ketone, and hydrazine under microwave irradiation can produce pyrazolines, which can then be oxidized to pyrazoles. rsc.org Another approach involves the in-situ generation of 1,3-diketones from arenes and carboxylic acids, followed by cyclization with hydrazine. mdpi.com

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of 1,3-dipoles with alkynes is another powerful method for pyrazole synthesis. organic-chemistry.orgrsc.org Nitrile imines, generated in situ from hydrazonoyl halides or by the photolysis of tetrazoles, are common 1,3-dipoles used for this purpose. beilstein-journals.orgacs.org The reaction of a nitrile imine with an appropriately substituted alkyne can provide direct access to the pyrazole core. For instance, the cycloaddition of a nitrile imine with an alkyne bearing the 2,5-dichlorophenyl group would yield the target molecule. The regioselectivity of this reaction is a key consideration. acs.org

A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles. acs.org Additionally, a domino photoinduced 1,3-dipolar cycloaddition/photoredox-catalyzed formyl fragmentation sequence has been developed for the regioselective synthesis of pyrazoles. acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of aryl-substituted pyrazoles. researchgate.netgrafiati.com This approach allows for the introduction of the 2,5-dichlorophenyl group onto a pre-existing pyrazole ring. A common strategy involves the Suzuki-Miyaura coupling of a pyrazole boronic acid or ester with an aryl halide, or the coupling of a halopyrazole with an arylboronic acid. researchgate.net

For the synthesis of this compound, this would entail the coupling of a 3-halopyrazole (e.g., 3-bromopyrazole or 3-iodopyrazole) with 2,5-dichlorophenylboronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.orgacs.org For instance, the use of tBuBrettPhos as a ligand has been shown to be effective in the palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. nih.govorganic-chemistry.orgacs.org While this specific example leads to N-arylation, similar principles apply to C-arylation reactions.

Green Chemistry Approaches and Sustainable Synthetic Routes for Pyrazoles

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. thieme-connect.comijsdr.org This is also true for the synthesis of pyrazoles. Green chemistry approaches focus on the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. thieme-connect.comijsdr.orgresearchgate.net

Water has been explored as a green solvent for pyrazole synthesis. thieme-connect.comacs.org For example, the synthesis of pyrazole compounds has been achieved through the reaction of ethyl acetoacetate (B1235776) and hydrazines in aqueous media using imidazole (B134444) as a catalyst. acs.org Microwave-assisted and ultrasound-assisted syntheses have also been employed to accelerate reaction times and improve yields, often under solvent-free or aqueous conditions. researchgate.netnih.gov The use of reusable catalysts, such as heterogeneous catalysts, is another key aspect of green pyrazole synthesis. thieme-connect.comresearchgate.net

Stereoselective Synthesis Methodologies for Pyrazole Derivatives

The synthesis of chiral pyrazole derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields of chemistry and pharmacology. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of pyrazole-containing structures. metu.edu.tr This approach utilizes small organic molecules as catalysts to facilitate enantioselective transformations. For example, the domino Michael addition reaction to form chiral dihydropyrano[2,3-c]pyrazoles can be effectively catalyzed by quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr This method is valued for its operational simplicity and for being an environmentally benign alternative to metal-based catalysts.

Furthermore, metal-catalyzed reactions offer another avenue for stereocontrol. The regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles. nih.gov The outcome of this reaction is critically dependent on the presence or absence of a silver carbonate (Ag₂CO₃) catalyst, which plays a key role in directing the stereoselectivity of the addition. nih.gov

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

The successful synthesis of this compound and its analogues on a laboratory scale hinges on the careful optimization of various reaction parameters. These include the choice of solvent, base, catalyst, temperature, and reaction time, all of which can significantly impact the reaction's yield and purity.

A common strategy for pyrazole synthesis is the [3+2] cycloaddition reaction. For instance, the synthesis of 1,3-diaryl-1H-pyrazoles via a base-catalyzed intermolecular annulation of hydrazone with vinyl sulfoxides has been optimized. rsc.org The choice of base and solvent was found to be critical.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,3-Diaryl-1H-pyrazoles rsc.org

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | t-BuOK | DMSO | 80 | 91 |

| 2 | t-BuOK | DMF | 80 | 75 |

| 3 | t-BuOK | Dioxane | 80 | 63 |

| 4 | t-BuOK | Toluene | 80 | 55 |

| 5 | t-BuONa | DMSO | 80 | 85 |

| 6 | K₂CO₃ | DMSO | 80 | No Reaction |

| 7 | DBU | DMSO | 80 | 45 |

| 8 | t-BuOK | DMSO | 60 | 72 |

| 9 | t-BuOK | DMSO | 100 | 88 |

This table is based on data from a study on the synthesis of 1,3-diaryl-1H-pyrazoles and illustrates the effect of different reaction parameters on the product yield.

Another critical factor is temperature. In some synthetic routes, temperature can be used to control the divergent synthesis of different pyrazole products from the same starting materials. A study demonstrated that the reaction of α,β-alkynic hydrazones could yield 1-tosyl-1H-pyrazoles or 1H-pyrazoles depending on the reaction temperature and solvent system. nih.gov

Table 2: Temperature-Controlled Divergent Synthesis of Pyrazoles nih.gov

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1a | [HDBU][OAc], 95°C, 12h | 2a (1-Tosyl-1H-pyrazole) | 95 |

| 1a | DBU, EtOH, 95°C, 12h | 2a (1-Tosyl-1H-pyrazole) | 93 |

| 1a | [HDBU][OAc], 95°C, 12h | 3a (1H-pyrazole) | 85 |

| 1a | DBU, EtOH, 95°C, 12h | 3a (1H-pyrazole) | 65 |

This table is based on research demonstrating temperature and solvent control over the synthesis of different pyrazole derivatives.

The scalability of a synthetic method is also a key consideration. A regioselective cycloaddition for preparing pyrazoles was successfully scaled up to a gram-scale reaction, yielding the product in high yield (72%) under optimized conditions using KOt-Bu as a base in DMSO. acs.org This demonstrates the feasibility of producing larger quantities of these compounds for further research. The use of mechanochemical ball-milling presents an environmentally friendly, solvent-free alternative for the synthesis of 3,5-diphenyl-1H-pyrazoles, offering short reaction times and high efficiency. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 3 2,5 Dichlorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2,5-dichlorophenyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and dichlorophenyl rings. The pyrazole ring protons, H4 and H1 (NH), are anticipated to appear in characteristic regions. The H4 proton, being on an electron-rich aromatic ring, would likely resonate as a doublet. The NH proton (H1) is expected to be a broad singlet, and its chemical shift can be concentration-dependent and exchangeable with deuterium (B1214612) oxide (D₂O). The protons of the dichlorophenyl ring will show a complex splitting pattern due to their coupling with each other. Based on data from similar dichlorophenyl-substituted pyrazoles, the aromatic protons are expected in the δ 7.0-8.0 ppm range. scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The pyrazole ring carbons (C3, C4, and C5) and the carbons of the dichlorophenyl ring will have distinct chemical shifts. The carbon attached to the two nitrogen atoms (C3) and the carbon attached to the dichlorophenyl group (C5) are expected to be deshielded and appear downfield. The chemical shifts for pyrazole carbons typically fall within the δ 100–150 ppm range. researchgate.net The carbons of the dichlorophenyl ring will also appear in the aromatic region, with the chlorine-substituted carbons showing characteristic shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H1 (NH) | 12.0 - 13.5 (broad s) | - |

| H3' | 7.6 - 7.8 (d) | 132.0 - 134.0 |

| H4' | 7.2 - 7.4 (t) | 128.0 - 130.0 |

| H6' | 7.4 - 7.6 (d) | 130.0 - 132.0 |

| H4 (pyrazole) | 6.5 - 6.7 (d) | 105.0 - 108.0 |

| H5 (pyrazole) | 7.8 - 8.0 (d) | 138.0 - 142.0 |

| C3 (pyrazole) | - | 148.0 - 152.0 |

| C1' | - | 133.0 - 135.0 |

| C2' | - | 131.0 - 133.0 |

| C5' | - | 130.0 - 132.0 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the dichlorophenyl ring, confirming their relative positions. It would also show a correlation between the H4 and H5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the H4 proton would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include correlations from the H4 proton to the C3 and C5 carbons of the pyrazole ring, and from the protons on the dichlorophenyl ring to the C3 carbon of the pyrazole ring, confirming the attachment point of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In this case, NOESY could show through-space interactions between the protons of the dichlorophenyl ring and the H4 proton of the pyrazole ring, helping to define the preferred rotational conformation of the phenyl group relative to the pyrazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₆Cl₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. This provides detailed information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of chlorine atoms and cleavage of the pyrazole and phenyl rings. whitman.educhemguide.co.uk

Predicted Key Fragmentation Pathways for this compound

| Fragment | Proposed Structure | Significance |

| [M-Cl]⁺ | Loss of a chlorine atom | Confirms the presence of chlorine |

| [M-HCl]⁺ | Loss of hydrogen chloride | A common fragmentation for chlorinated compounds |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Indicates the dichlorophenyl substituent |

| [C₃H₃N₂]⁺ | Pyrazole ring fragment | Confirms the pyrazole core structure |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the molecule and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹). researchgate.netuantwerpen.be

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 (strong) |

| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: These are predicted frequency ranges based on analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For a compound like this compound, the primary chromophores would be the pyrazole ring and the dichlorophenyl ring. The analysis would typically reveal π → π* and n → π* transitions.

The pyrazole ring, an aromatic heterocycle, and the substituted benzene (B151609) ring constitute a conjugated system. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the electronic transitions within this system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. A detailed study would involve recording spectra in solvents of varying polarities to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions.

A hypothetical data table for the electronic transitions would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | Value | Value | π → π |

| Ethanol | Value | Value | π → π |

| Acetonitrile | Value | Value | π → π |

| Hexane | Value | Value | n → π |

| Ethanol | Value | Value | n → π* |

Note: The table above is for illustrative purposes only, as specific experimental data is not available.

X-ray Crystallography for Single-Crystal Structure Determination and Conformational Analysis

X-ray crystallography on a single crystal of this compound would provide the most definitive three-dimensional structure of the molecule in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles.

The key findings from such an analysis would include:

Molecular Geometry: Confirmation of the planarity of the pyrazole ring and the geometry of the dichlorophenyl substituent.

Conformational Analysis: The dihedral angle between the plane of the pyrazole ring and the plane of the dichlorophenyl ring is a critical conformational parameter. This angle is influenced by steric hindrance from the chlorine atoms on the phenyl ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding (involving the pyrazole N-H), halogen bonding (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings. These interactions govern the supramolecular architecture of the compound in the solid state.

Hypothetical crystallographic data would be presented as follows:

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆Cl₂N₂ |

| Formula weight | 213.07 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

Table 2: Selected Bond Lengths and Dihedral Angles

| Bond/Angle | Value (Å or °) |

|---|---|

| C-Cl (average) | Value |

| N-N | Value |

Note: The tables above are for illustrative purposes only, as specific experimental data is not available.

Elemental Analysis as a Complementary Characterization Technique

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₉H₆Cl₂N₂), the theoretical elemental composition would be calculated, and the experimental results would be expected to be within a narrow margin of these values.

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.73 | Value |

| Hydrogen (H) | 2.84 | Value |

Note: The table above is for illustrative purposes only, as specific experimental data is not available.

Computational and Theoretical Investigations of 3 2,5 Dichlorophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. However, no specific studies employing these methods on 3-(2,5-dichlorophenyl)-1H-pyrazole have been identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

No published research was found that specifically details the use of Density Functional Theory (DFT) to calculate the electronic structure, frontier molecular orbitals (HOMO-LUMO), or reactivity descriptors (such as chemical potential, hardness, and electrophilicity index) for this compound.

Ab Initio Methods for Molecular Properties and Energetics

Similarly, a literature search did not yield any studies that have utilized ab initio methods to determine the molecular properties and energetics of this compound. Such studies would provide valuable information on its geometry, stability, and thermodynamic properties.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) from Computational Models

There are no available computational studies that predict the spectroscopic parameters (¹H-NMR, ¹³C-NMR, UV-Vis, and IR spectra) for this compound. These predictions are crucial for the structural elucidation and characterization of the compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the interactions of small molecules with biological targets and for understanding their dynamic behavior. The absence of such studies for this compound is a notable gap in its research profile.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

No molecular docking studies have been reported for this compound against any specific biological target. Such studies would be instrumental in identifying potential protein-ligand interactions and in predicting the binding affinity and mode of action.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations would provide insights into the conformational flexibility of the molecule and the stability of its potential complexes with biological macromolecules over time.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Estimation

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful computational methods used to predict the relative binding affinities of ligands to a biological target. While specific FEP or TI studies focused solely on this compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to pyrazole (B372694) derivatives to guide drug discovery efforts.

These techniques calculate the free energy difference between two states, for instance, a ligand in solution and the same ligand bound to a protein. By simulating a non-physical pathway that "alchemically" transforms one molecule into another, the change in free energy can be determined. This is particularly useful for predicting how modifications to a lead compound, such as the introduction of a dichlorophenyl group to a pyrazole core, will affect its binding affinity.

A study comparing AMBER TI and Schrödinger FEP for predicting the relative binding affinity of a series of factor Xa inhibitors, which include pyrazole-containing compounds, demonstrated the value of these methods. nih.govdntb.gov.ua The accuracy of both AMBER TI and Schrödinger FEP was found to be nearly equivalent, proving their utility in determining the relative binding affinity of chemically similar, drug-like compounds. nih.gov The correct assignment of protonation and tautomeric states of the pyrazole ring was shown to be critical for accurate predictions. nih.govdntb.gov.ua For example, using the correct tautomer state significantly reduced prediction errors and corrected the ranking of inhibitor transformations. nih.gov

The computational cost of these methods can be significant. For instance, an AMBER TI calculation for a single transformation could take approximately a week on a large computer cluster, whereas a Schrödinger FEP calculation might be completed in a day or less using GPU cores. nih.gov Despite this, the insights gained from FEP and TI studies are invaluable for prioritizing the synthesis of novel pyrazole derivatives with potentially enhanced biological activity.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Cheminformatics and QSAR/QSPR methodologies are integral to modern drug discovery, providing frameworks to understand the relationship between a molecule's structure and its biological activity or physicochemical properties. These approaches are extensively applied to pyrazole derivatives to accelerate the identification and optimization of lead compounds.

Development and Validation of QSAR Models for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, various 2D and 3D-QSAR models have been developed to guide the design of new analogs with improved potency for a range of biological targets. shd-pub.org.rsrsc.orgacs.orgnih.govnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A dataset of pyrazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for external validation. pjps.pkmdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. shd-pub.org.rsnih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), genetic function approximation (GFA), or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the biological activity. shd-pub.org.rsacs.orgmdpi.comresearchgate.net

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation, Q²) and external validation with the test set. pjps.pkmdpi.comresearchgate.net A high correlation between predicted and experimental activities indicates a reliable model. nih.gov

For instance, a 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors resulted in a Comparative Molecular Field Analysis (CoMFA) model with a cross-validated q² of 0.588 and a non-cross-validated r² of 0.982, indicating good statistical significance and predictive ability. rsc.org Similarly, a 2D-QSAR model for pyrazole derivatives as EGFR kinase inhibitors yielded a model with a training set R² of 0.9816 and a test set R² of 0.6952, demonstrating its reliability. researchgate.net These validated models can then be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts. nih.gov

| QSAR Model Type | Target | Key Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | MALT1 Inhibitors | Established a model with good statistical significance and predictive power. | rsc.org |

| 2D-QSAR (GFA) | EGFR Inhibitors | Developed a statistically robust model satisfying universal benchmarks. | researchgate.net |

| 3D-QSAR | Anticancer (Lung) | Identified molecular properties impacting antitumor activity and guided the design of new compounds. | nih.gov |

| 2D/3D QSAR | Acetylcholinesterase Inhibitors | Correlated molecular volume and bond counts with inhibitory activity. | shd-pub.org.rs |

| 5D-QSAR | EGFR Inhibitors | Highlighted the contribution of hydrogen bond acceptors and hydrophobic fields to activity. | nih.gov |

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net This approach can be either ligand-based, where the model is derived from a set of active molecules, or structure-based, where the model is developed from the known 3D structure of the target protein in complex with a ligand.

For pyrazole derivatives, pharmacophore models have been successfully employed to design novel compounds with a variety of biological activities, including anticancer and antimicrobial effects. pjps.pkd-nb.infonih.gov A typical pharmacophore model for a pyrazole derivative might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pjps.pknih.gov

In one study, a ligand-based pharmacophore model was developed for pyrazole derivatives with anti-proliferative activity. pjps.pknih.gov The best model consisted of two hydrophobic groups and one hydrogen bond acceptor, and this model was subsequently used to develop a statistically significant 3D-QSAR model. pjps.pknih.gov In another example, a five-point pharmacophore model (AADHR) was developed for pyrazole derivatives with anti-tubercular activity and was used for virtual screening of compound databases to identify new potential hits. nih.gov

The process of pharmacophore modeling and its application in drug design generally involves:

Hypothesis Generation: Identifying common chemical features among a set of active pyrazole derivatives. pjps.pk

Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds. researchgate.net

Database Screening: Using the validated pharmacophore as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. nih.govresearchgate.net

Lead Optimization: Guiding the modification of existing pyrazole derivatives to better fit the pharmacophore model and improve biological activity. researchgate.net

| Pharmacophore Model | Target/Activity | Key Features | Application | Reference |

| AHH.14 | Anti-proliferative | 2 Hydrophobic, 1 H-bond acceptor | 3D-QSAR model development | pjps.pknih.gov |

| AADHR_1 | Anti-tubercular | 2 H-bond acceptors, 1 H-bond donor, 1 Hydrophobic, 1 Aromatic ring | Virtual screening | nih.gov |

| Ligand-based | Antimicrobial | Aromatic ring, Hydrophobic, H-bond acceptor/donor | SAR investigation | d-nb.infonih.gov |

| Ligand-based | COX-2 Inhibitors | Not specified | Design of lead molecule | researchgate.netnih.gov |

In Silico Prediction of Conceptual ADMET Descriptors for Lead Prioritization (excluding specific compound data)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models play a crucial role in the early stages of development by identifying compounds with potentially unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. ajol.infojohnshopkins.edu

For pyrazole derivatives, various computational tools and web servers are employed to predict a wide range of ADMET-related properties. ajol.infonih.govnih.gov These predictions are based on the molecule's structure and are used to prioritize lead compounds for further experimental testing. nih.gov

Key conceptual ADMET descriptors that are typically predicted for pyrazole scaffolds include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are estimated. ajol.infonih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are commonly made. chemmethod.comchemmethod.com

Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed. ajol.info

Excretion: Properties related to renal clearance are sometimes predicted.

Toxicity: A range of toxicity endpoints can be evaluated, including AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govnih.gov

For example, a study on pyrazole-indole derivatives used the pkCSM web server to predict their ADMET properties. ajol.info Another investigation into a series of pyrazole derivatives utilized the SwissADME and pkCSM web tools to compute drug-likeness, pharmacokinetics, and toxicity profiles. nih.gov The results of these in silico predictions help researchers to select compounds that are more likely to have favorable drug-like properties. arabjchem.org

Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. fiu.eduacs.org For pyrazole-based compounds, both structure-based and ligand-based virtual screening approaches are employed to discover novel bioactive scaffolds. chemmethod.comchemmethod.comfiu.edu

In structure-based virtual screening , the three-dimensional structure of the target protein is used to dock a library of compounds into the active site. fiu.eduacs.org The binding of each compound is then scored based on how well it fits into the active site and the predicted interactions it forms with the protein. This approach has been successfully used to identify pyrazole-scaffold-containing proteasome inhibitors. fiu.eduacs.orgnih.gov In one such study, a virtual screen of approximately 340,000 small molecules led to the identification of a potent pyrazole-based inhibitor. fiu.eduacs.org

Ligand-based virtual screening , on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of known active compounds to identify other molecules in a database with similar properties. tandfonline.com This can involve searching for molecules with similar 2D fingerprints or those that match a 3D pharmacophore model.

High-throughput virtual screening (HTVS) has been utilized to identify novel pyrazole-based inhibitors of cyclin-dependent kinase 8 (CDK8). chemmethod.comchemmethod.com In this study, over 12,000 pyrazole compounds were screened, leading to the identification of several promising inhibitors with favorable ADME properties. chemmethod.comchemmethod.com The pyrazole scaffold was found to be crucial for establishing strong interactions with the enzyme's active site through hydrogen bonds and π-π stacking. chemmethod.comchemmethod.com

The integration of virtual screening with other computational methods, such as molecular docking and ADMET prediction, provides a powerful workflow for the efficient discovery of new bioactive pyrazole derivatives. nih.govchemmethod.comchemmethod.com

| Virtual Screening Approach | Target | Library Size | Key Outcome | Reference |

| Structure-based | Proteasome | ~340,000 | Identification of a potent pyrazole-scaffold inhibitor. | fiu.eduacs.orgnih.gov |

| High-Throughput (HTVS) | CDK8 | 12,606 | Discovery of seven type I and two type II inhibitors with favorable ADME profiles. | chemmethod.comchemmethod.com |

| Pharmacophore-based | Enoyl Acyl Carrier Protein Reductase | ZINC and ASINEX databases | Identification of potent hit molecules. | nih.gov |

Molecular and Cellular Biological Evaluation of 3 2,5 Dichlorophenyl 1h Pyrazole

Enzyme Inhibition and Modulation Studies

Comprehensive searches for studies on the enzymatic activity of 3-(2,5-dichlorophenyl)-1H-pyrazole did not retrieve any specific data. While the broader class of pyrazole (B372694) derivatives has been investigated for various enzyme inhibition properties, no such information is publicly available for this particular dichlorophenyl isomer.

Kinase Inhibition Profiling and Selectivity Assessments

No studies detailing the kinase inhibition profile or selectivity assessments of this compound were identified. There is no available data to suggest that this compound has been screened against a panel of kinases to determine its inhibitory activity or selectivity.

Phosphatase Modulation and Mechanistic Investigations

Information regarding the modulation of phosphatases by this compound is not available in the reviewed literature. Consequently, no mechanistic investigations on its potential interaction with these enzymes have been reported.

Kinetic Analysis of Enzyme-Ligand Interactions

As no specific enzyme targets for this compound have been identified, there is no kinetic analysis of its interaction with any enzyme. Data such as IC50, Ki, or other binding constants are not available.

Receptor Binding and Allosteric Modulation Assays

No data from receptor binding assays or allosteric modulation studies for this compound could be located.

G Protein-Coupled Receptor (GPCR) Interaction Studies

There are no published studies on the interaction of this compound with any G Protein-Coupled Receptors (GPCRs). Therefore, its binding affinity and functional activity at this major class of receptors remain uncharacterized.

Nuclear Receptor Binding and Activation Profiling

No data is currently available on the binding affinity or activation profile of this compound with respect to nuclear receptors.

Ion Channel Modulation and Electrophysiological Characterization

Information regarding the modulatory effects of this compound on ion channels, or any electrophysiological characterization, is not present in the current scientific literature.

Cellular Pathway Perturbation Analyses (in vitro)

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

There are no available studies investigating the role of this compound in the induction of apoptosis, including its effects on caspase activation or mitochondrial membrane potential.

Cell Cycle Arrest Mechanisms and Checkpoint Modulation

Research into the effects of this compound on cell cycle progression, including any potential for cell cycle arrest or checkpoint modulation, has not been published.

Autophagy Regulation and Lysosomal Pathway Interactions

There is no available data concerning the influence of this compound on autophagy regulation or its interactions with the lysosomal pathway.

Modulation of Oxidative Stress Responses and Antioxidant Pathways

The potential for this compound to modulate oxidative stress responses or interact with antioxidant pathways has not been documented in the available literature.

Effects on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)

No studies were identified that investigate the impact of this compound on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) cascades. While other pyrazole-containing molecules have been shown to modulate these pathways, this information cannot be extrapolated to the specific compound without direct experimental evidence.

Cellular Antiproliferative and Cytotoxicity Assays (in vitro)

Assessment of Anti-proliferative Effects against Diverse Cell Lines

There is no published data detailing the in vitro anti-proliferative or cytotoxic effects of this compound against any cancer or normal cell lines. Therefore, crucial metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not available, and a data table summarizing such findings cannot be constructed.

High-Content Screening for Phenotypic Cellular Changes

High-content screening (HCS) is a powerful method for identifying cellular phenotypic changes in response to a compound. However, no HCS data for this compound is available in the public domain. Such studies would be necessary to provide quantitative insights into the compound's effects on cellular morphology and other phenotypic markers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,5 Dichlorophenyl 1h Pyrazole Analogues

Systematic Modification of the Pyrazole (B372694) Ring Substituents (e.g., N1-substitution)

The pyrazole core is a versatile scaffold where substitutions at the N1, C4, and C5 positions significantly influence biological activity. frontiersin.org For analogues of 3-(phenyl)-1H-pyrazole, particularly those investigated as cannabinoid receptor (CB1) antagonists, the substituent at the N1 position is crucial for potency. Studies on the lead compound SR141716A, which features a 1-(2,4-dichlorophenyl) group, have shown that this specific moiety is a key structural requirement for high antagonistic activity at the CB1 receptor. acs.org

Further investigations into N1-substituents have demonstrated that replacing the dichlorophenyl group with other aryl or alkyl groups can modulate activity and properties. For instance, N-alkylated pyrazoles showed high potency in some cancer cell lines but often suffered from high efflux rates, a significant challenge in drug design. mdpi.com In contrast, N-pyridinyl derivatives exhibited a more favorable balance with lower efflux rates, although sometimes at the cost of reduced potency. mdpi.com

Modification at the C4 position of the pyrazole ring has also been explored. The introduction of a methyl group, as seen in SR141716A, is a common strategy. acs.org Further derivatization at this position, for instance by introducing an alkyl chain with an electronegative group, has been used to generate structurally diverse bioisosteres with the aim of improving pharmacokinetic profiles. researchgate.net

Substitutions at the C5 position are also critical. In many active analogues, this position is occupied by another aryl group, leading to a diarylpyrazole structure. The nature of this second aryl ring offers another avenue for optimization, as discussed in subsequent sections.

Exploration of Substituents on the Dichlorophenyl Moiety and Positional Isomerism

The substitution pattern on the phenyl ring attached to the pyrazole nitrogen is a determining factor for activity and selectivity. The 2,4-dichlorophenyl group is a well-established substituent in potent cannabinoid receptor antagonists. acs.org However, exploring other substitution patterns and positional isomers is a key strategy in lead optimization.

Research into anti-HIV agents based on a phenylpyrazole scaffold demonstrated the importance of the substitution on the phenyl ring. Through structural optimization, a derivative with a 3',4'-dichlorophenyl group was found to be six times more potent than the initial lead compound. researchgate.net This highlights that even subtle shifts in the chlorine atom positions can have a profound impact on biological activity.

The following table summarizes the activity of different positional isomers of dichlorophenyl pyrazole derivatives from various studies.

| Compound ID | Pyrazole Core | Phenyl Substituent | Target | Activity | Reference |

| SR141716A | 1-Aryl-3-carboxamide-4-methyl-5-aryl-pyrazole | 2,4-Dichlorophenyl | CB1 Receptor | Potent Antagonist | acs.org |

| Derivative 32j | Phenylpyrazole | 3',4'-Dichlorobiphenyl | HIV | EC50 = 0.086 µM | researchgate.net |

| Compound 2e | Pyrazoline | 2,5-Dichlorophenyl | Klebsiella pneumoniae | Potent Agent | ijrrjournal.com |

Bioisosteric Replacements within the Pyrazole and Phenyl Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net This involves replacing a functional group with another that has similar physical or chemical properties. For dichlorophenyl-pyrazole analogues, this has been applied to both the pyrazole ring and the associated phenyl groups.

A notable example is the replacement of the pyrazole 5-aryl moiety in analogues of SR141716A. nih.gov Replacing the conventional 4-chlorophenyl group at the C5 position with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent and selective CB1 receptor antagonists. nih.gov This demonstrates that the phenyl ring can be successfully replaced by other aromatic heterocycles like thiophene (B33073) to modulate activity.

The pyrazole ring itself has been subject to bioisosteric replacement. In the development of CB1 antagonists, the pyrazole moiety of rimonabant (B1662492) (an analogue) has been replaced with other heterocycles such as pyrazoline, imidazole (B134444), and triazole to generate new chemical entities with potentially improved properties. researchgate.netnih.gov

Furthermore, replacing more hydrophobic aromatic rings with a pyrazole ring has been shown to improve aqueous solubility and pharmacokinetic profiles in kinase inhibitors. mdpi.com The pyrazole ring's nitrogen atoms can form crucial hydrogen bonds, and its carbon atoms can engage in hydrophobic interactions within the target's binding site. mdpi.com

Impact of Structural Changes on Biological Activity (e.g., Potency, Selectivity)

Structural modifications to the 3-(dichlorophenyl)-1H-pyrazole scaffold have a direct and often dramatic impact on biological activity, influencing both potency and selectivity.

For pyrazole-based kinase inhibitors, structural modifications can lead to significant improvements in potency. Replacing a hydrophobic phenyl ring with a more polar pyrazole heterocycle resulted in a 20-fold increase in potency against the ASK1 kinase. mdpi.com Further optimization of the substituent positions on the pyrazole led to a compound with superior cellular activity. mdpi.com

Selectivity is another key parameter affected by structural changes. In the development of meprin α and meprin β inhibitors, modifications to the aryl moieties at positions 3 and 5 of a 3,5-diphenylpyrazole (B73989) core were evaluated. nih.gov While these changes did not significantly alter the inhibitory activity against the primary targets, they had a notable impact on off-target metalloproteases, leading to greatly improved selectivity. nih.gov For example, the introduction of two acidic moieties on the phenyl rings abolished inhibition of off-target MMPs and ADAMs, resulting in a highly selective inhibitor. nih.gov

In the context of cannabinoid receptor antagonists, subtle structural modifications can even alter the intrinsic property of the compound. For instance, in a series of 5-(5-alkynyl-2-thienyl)pyrazole derivatives, small changes to the structure resulted in compounds that behaved as neutral antagonists, partial agonists, or inverse agonists, demonstrating the profound influence of molecular architecture on the pharmacological profile. nih.gov

The table below presents data on how specific structural changes affect potency and selectivity for various targets.

| Base Scaffold | Structural Modification | Target | Effect on Potency | Effect on Selectivity | Reference |

| Phenyl-based Kinase Inhibitor | Replaced phenyl with pyrazole | ASK1 Kinase | 20-fold increase | Not specified | mdpi.com |

| 3,5-Diphenylpyrazole | Added two acidic moieties to phenyl rings | Meprins | Similar | Improved vs. MMPs/ADAMs | nih.gov |

| SR141716A Analogue | Replaced 5-aryl with alkynyl-thiophene | CB1 Receptor | High potency | Good CB1/CB2 selectivity | nih.gov |

| Pyrazole-based Akt Inhibitor | Conformational restriction | Akt1 | Decreased (IC50 61 nM vs 18 nM) | Selective for Akt family | mdpi.com |

Correlation of Structural Features with Physico-chemical Parameters Relevant to Molecular Design

Beyond simple potency, the correlation of structural features with key physicochemical and pharmacokinetic parameters is essential for successful molecular design. These relationships guide the optimization of compounds to ensure they have properties suitable for a therapeutic agent.

One critical parameter is the drug-target residence time. In the development of lactate (B86563) dehydrogenase (LDH) inhibitors, analysis of pyrazole-based compounds revealed that a longer drug-target residence time (i.e., a slower off-rate) was a strong predictor of potent cell-based inhibition. nih.gov This suggests that designing compounds with optimized binding kinetics, not just high affinity, is a crucial strategy.

Efflux rate is another important consideration, as it determines a compound's ability to accumulate within cells. Studies on pyrazole-based kinase inhibitors found that N-alkylated pyrazoles, despite high potency, suffered from high efflux rates. mdpi.com In contrast, N-pyridinyl derivatives showed a lower efflux rate, making them more promising candidates for further development, even with slightly lower initial potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies provide computational models to correlate structural features with activity. researchgate.net These models can predict the activity of novel compounds and guide rational design. For example, 3D-QSAR models like CoMFA and CoMSIA can create contour maps that indicate where steric bulk or electrostatic charges are favorable or unfavorable for activity, providing a roadmap for structural modifications. explorationpub.com

The following table summarizes key correlations found in the literature.

| Structural Feature | Physicochemical/Pharmacokinetic Parameter | Impact on Molecular Design | Reference |

| Optimized Pyrazole Core | Drug-Target Residence Time (Off-rate) | Slower off-rate correlated with better cellular inhibition of LDH. | nih.gov |

| N1-substituent (Alkyl vs. Pyridinyl) | Efflux Rate | N-pyridinyl derivatives showed lower efflux, improving cellular accumulation. | mdpi.com |

| Pyrazole Ring vs. Hydrophobic Rings | Aqueous Solubility | Replacing hydrophobic rings with pyrazole improved solubility. | mdpi.com |

| Substituents in QSAR Models | Predicted Potency | Models guide modifications by highlighting favorable/unfavorable steric and electronic regions. | explorationpub.com |

Rational Design Principles Derived from SAR for Lead Optimization

The collective Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies on 3-(dichlorophenyl)-1H-pyrazole analogues provide several key principles for rational drug design and lead optimization.

The Privileged Pyrazole Scaffold : The pyrazole ring serves as a privileged structure that can be strategically substituted to achieve desired biological effects. frontiersin.org It can act as a core scaffold to properly orient substituents within a target's binding site, and its nitrogen atoms can serve as critical hydrogen bond acceptors. mdpi.com

Targeted Phenyl Ring Substitution : The substitution pattern on the N1-phenyl ring is a major determinant of potency and selectivity. The 2,4-dichloro and 3,4-dichloro patterns have proven effective in different contexts, indicating that a systematic exploration of positional isomerism is a valuable optimization strategy. acs.orgresearchgate.net

Bioisosterism for Property Modulation : Bioisosteric replacement of both the pyrazole and its attached phenyl rings is a highly effective method for enhancing potency and refining pharmacokinetic properties. Replacing a phenyl group with a thiophene or the pyrazole with another heterocycle can lead to novel compounds with superior profiles. mdpi.comnih.gov

Balancing Potency and Pharmacokinetics : Lead optimization must go beyond maximizing potency. Parameters such as metabolic stability, aqueous solubility, and cellular efflux are critical. mdpi.comnih.gov SAR studies have shown that modifications, such as introducing N-pyridinyl groups or replacing hydrophobic moieties with a pyrazole, can favorably modulate these properties. mdpi.com

Leveraging Computational and Structural Biology : Structure-based design is a powerful tool. Utilizing X-ray co-crystal structures of lead compounds bound to their targets can reveal key interactions and guide the design of new analogues with improved affinity and selectivity. mdpi.com In parallel, computational methods like QSAR and molecular docking can prioritize compounds for synthesis and help rationalize observed SAR trends. researchgate.netexplorationpub.com By integrating these approaches, the design cycle can be accelerated, leading to the efficient discovery of optimized lead compounds. nih.gov

Medicinal Chemistry and Drug Design Implications for 3 2,5 Dichlorophenyl 1h Pyrazole

3-(2,5-dichlorophenyl)-1H-pyrazole as a Lead Compound for Target-Specific Drug Discovery

A lead compound is a chemical starting point for the design and development of new drugs. The selection of a promising lead is a critical step in the drug discovery process. The this compound structure embodies several characteristics that make it an attractive lead compound for target-specific drug discovery.

The pyrazole (B372694) ring itself is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets with high affinity. nih.gov This versatility stems from its unique electronic and steric properties, including its aromaticity and ability to participate in hydrogen bonding as both a donor and acceptor. nih.govnih.gov The dichlorophenyl group attached to the pyrazole core further enhances its potential. The chlorine atoms can modulate the compound's lipophilicity, which affects its ability to cross cell membranes, and can also engage in specific interactions with target proteins, potentially increasing binding affinity and selectivity. researchgate.net

The process of lead discovery often involves screening libraries of compounds for activity against a specific biological target. A compound like this compound could emerge as a "hit" from such a screen. Subsequent optimization efforts would then focus on modifying its structure to improve its potency, selectivity, and drug-like properties, transforming it from a hit into a viable drug candidate.

Strategies for Enhancing Molecular Target Affinity and Selectivity

Once a lead compound like this compound is identified, a key objective is to enhance its binding affinity (how strongly it binds to its intended target) and selectivity (its preference for the target over other molecules). Several medicinal chemistry strategies can be employed to achieve this.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. For this compound, this could involve:

Modification of the dichlorophenyl ring: The position and number of chlorine atoms could be altered. Additionally, other substituents could be introduced to the phenyl ring to explore different electronic and steric effects. ijrpr.com

Substitution on the pyrazole ring: The nitrogen atoms of the pyrazole ring can be substituted with various groups to probe for additional binding interactions. nih.gov The other carbon positions on the pyrazole ring also offer points for modification.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how modifications to the lead compound will affect its binding to the target. researchgate.net This allows for a more rational design of new derivatives with improved properties.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, but which may lead to improved affinity or selectivity. nih.gov For example, the chlorine atoms could be replaced with other halogens or small alkyl groups.

| Strategy | Description | Potential Application to this compound |

| Structure-Activity Relationship (SAR) | Systematically modifying the compound's structure to determine which parts are crucial for its activity. | Altering the position of the chloro substituents on the phenyl ring or adding new groups to the pyrazole ring. |

| Computational Modeling | Using computer simulations to predict how changes to the molecule will affect its interaction with a biological target. | Docking studies to visualize and predict binding modes and QSAR to correlate structural features with activity. |

| Bioisosteric Replacement | Substituting parts of the molecule with other chemical groups that have similar properties to improve biological effects. | Replacing a chlorine atom with a trifluoromethyl group to alter electronic properties and lipophilicity. |

Approaches to Optimize Conceptual Drug-Likeness and Pharmacokinetic Profiles

A potent and selective compound is not necessarily a good drug. It must also possess favorable "drug-like" properties, which are governed by its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties is crucial for ensuring that the drug can reach its target in the body at an effective concentration and be cleared in a timely manner.

Conceptual approaches to improve the drug-likeness of pyrazole-based compounds, without referring to specific data, include:

Modulating Lipophilicity: The balance between a compound's water solubility and lipid solubility (lipophilicity) is critical for its absorption and distribution. The dichlorophenyl group in this compound contributes to its lipophilicity. This can be fine-tuned by introducing more polar or less polar functional groups to the molecule. For example, adding a hydroxyl or amino group can increase polarity, while adding alkyl chains can increase lipophilicity. ijrpr.comunicamp.br

Improving Metabolic Stability: The body has enzymes, primarily in the liver, that metabolize and clear foreign compounds. Modifications can be made to the pyrazole scaffold to block or slow down this metabolic breakdown. This can involve introducing groups that sterically hinder the approach of metabolic enzymes or replacing metabolically labile groups with more stable ones. unicamp.br

Enhancing Permeability: For a drug to be orally absorbed, it must be able to pass through the intestinal wall. This permeability can be influenced by factors such as molecular size, polarity, and the number of hydrogen bond donors and acceptors. researchgate.net Strategies to improve permeability might involve reducing the number of hydrogen bond donors or masking polar groups.

Fragment-Based Drug Design (FBDD) Strategies Incorporating Pyrazole Motifs

Fragment-based drug design (FBDD) is a powerful approach in modern drug discovery. nih.gov It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. rsc.org

The pyrazole motif is an excellent candidate for use in FBDD. nih.gov Its small size and ability to form key interactions with proteins make it an ideal starting point. rsc.org A fragment library could contain various substituted pyrazoles, including those with a dichlorophenyl group.

The FBDD process incorporating a pyrazole motif would typically involve:

Fragment Screening: A library of fragments, including pyrazole derivatives, is screened against the target protein using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: Fragments that bind to the target are identified. For example, a 3-phenylpyrazole fragment might be found to bind in a specific pocket of the target.

Fragment Evolution: The initial fragment hit is then optimized. This can be done by "growing" the fragment by adding new functional groups to improve its interactions with the target, or by "linking" it to another fragment that binds in a nearby pocket. rsc.org For instance, if a dichlorophenyl fragment also binds nearby, it could be linked to the pyrazole fragment to create a more potent molecule.

Application of Covalent and Allosteric Modulators Derived from the Pyrazole Scaffold

Beyond traditional competitive inhibitors that bind to the active site of a target, the pyrazole scaffold can be adapted to create more sophisticated modulators of protein function, such as covalent and allosteric modulators.

Covalent Modulators: These compounds form a permanent chemical bond with their target protein. nih.gov This can lead to a longer duration of action and higher potency. The pyrazole scaffold can be functionalized with a reactive group, often called a "warhead," that can form a covalent bond with a specific amino acid residue (like cysteine) in the target protein. nih.gov For example, an acrylamide (B121943) group could be attached to the pyrazole ring. Zanubrutinib, a Bruton's tyrosine kinase inhibitor, is an example of a pyrazole-containing drug that acts as a covalent inhibitor. nih.gov

Allosteric Modulators: These molecules bind to a site on the protein that is different from the active site (an allosteric site). acs.org This binding event causes a conformational change in the protein that can either enhance or inhibit its activity. acs.org The pyrazole scaffold can serve as a core for the development of allosteric modulators. researchgate.net The dichlorophenyl group of this compound could play a key role in binding to a hydrophobic allosteric pocket.

| Modulator Type | Mechanism of Action | Example Application with Pyrazole Scaffold |

| Covalent Modulator | Forms a permanent chemical bond with the target protein. | Attaching a reactive group like an acrylamide to the pyrazole ring to target a specific amino acid. |

| Allosteric Modulator | Binds to a site other than the active site, changing the protein's shape and function. | Designing a pyrazole derivative where the dichlorophenyl group fits into a specific allosteric pocket. |

Strategies for Mitigating Off-Target Interactions and Improving Specificity

A significant challenge in drug development is minimizing off-target interactions, where a drug binds to unintended biological molecules, leading to side effects. Improving the specificity of a drug candidate is therefore a critical goal.

For pyrazole-based compounds like this compound, several strategies can be employed to enhance specificity:

Structure-Based Design: High-resolution crystal structures of the drug candidate bound to both its intended target and off-targets can reveal subtle differences in the binding pockets. This information can be used to design new derivatives that maximize interactions with the intended target while introducing unfavorable interactions (steric clashes or electrostatic repulsion) with off-targets.

Conformational Constraint: By introducing rigidity into the molecule, for example by creating cyclic structures, the number of possible conformations the molecule can adopt is reduced. acs.orgmdpi.com This can lead to a more precise fit for the intended target and a poorer fit for off-targets.

Profiling against a Panel of Targets: In the early stages of drug development, it is common to screen a compound against a broad panel of kinases or other related proteins to identify potential off-target activities. nih.gov This information can then guide further optimization efforts to design away from these unwanted interactions.

By systematically applying these medicinal chemistry principles, a simple starting molecule like this compound can be transformed into a highly potent, selective, and drug-like therapeutic agent.

Future Perspectives and Emerging Research Directions for 3 2,5 Dichlorophenyl 1h Pyrazole

Development of Novel Synthetic Methodologies for Pyrazole (B372694) Analogues

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with ongoing efforts to develop more efficient, diverse, and environmentally benign methodologies. mdpi.comresearchgate.net Future research will likely move beyond traditional condensation reactions of hydrazines with 1,3-dicarbonyl compounds. rsc.org Key areas of development for synthesizing analogues of 3-(2,5-dichlorophenyl)-1H-pyrazole include:

Advanced Catalysis: The use of transition-metal catalysts, photoredox reactions, and novel reactants is expected to grow, enabling the construction of the pyrazole core with greater precision and functional group tolerance. mdpi.com

One-Pot and Multicomponent Reactions: These strategies streamline synthetic sequences by combining multiple steps into a single operation, which reduces waste, saves time, and can lead to the rapid generation of diverse compound libraries. mdpi.comnih.gov

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with various alkynes or alkenes is a powerful method for pyrazole synthesis. rsc.org Future work will likely focus on expanding the scope of dipolarophiles and diazo precursors to create more complex and substituted pyrazole analogues. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved reaction control, scalability, and faster reaction times compared to conventional batch methods. mdpi.comrsc.org Their application can lead to higher yields and purities for pyrazole derivatives. mdpi.comrsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrazole Analogues

| Methodology | Advantages | Emerging Trends |

|---|---|---|

| Traditional Cyclocondensation | Well-established, readily available starting materials. | Greener solvents, improved catalysts. nih.gov |

| [3+2] Cycloaddition | High regioselectivity, access to diverse substitutions. rsc.org | Use of novel diazo precursors and dipolarophiles. rsc.org |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation. mdpi.com | Discovery of new reaction cascades and catalyst systems. mdpi.com |

| Microwave/Flow Chemistry | Rapid reaction times, enhanced yields, scalability. mdpi.comrsc.org | Integration with automated synthesis platforms. |

Identification of Undiscovered Biological Targets and Mechanisms of Action

While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of this compound and its analogues remains to be explored. nih.govglobalresearchonline.netmdpi.com Future research will be directed towards identifying novel biological targets and elucidating their mechanisms of action.

Key approaches will include:

Phenotypic Screening: High-throughput screening of pyrazole libraries against various cell lines or disease models can uncover unexpected therapeutic activities.

Target Deconvolution: Once a compound shows promising activity in a phenotypic screen, techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be used to identify its specific molecular target(s).

In Silico Target Prediction: Computational methods can predict potential protein targets for a given small molecule based on its structure, complementing experimental approaches. zsmu.edu.ua

Mechanism of Action Studies: Detailed investigation into how these compounds interact with their targets and modulate cellular pathways is crucial. This can involve studying effects on downstream signaling, gene expression, and metabolic processes. For example, some pyrazole derivatives have been shown to induce apoptosis and inhibit key enzymes like cyclin-dependent kinases (CDKs) in cancer cells. acs.orgnih.gov Further studies could reveal novel mechanisms, such as the inhibition of topoisomerase II or modulation of reactive oxygen species (ROS) production. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. premierscience.comijettjournal.org For pyrazole-based drug discovery, these computational tools offer significant advantages. dntb.gov.uaeurasianjournals.com

Future applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict various properties of new pyrazole analogues, such as their biological activity, toxicity, and pharmacokinetic profiles (ADMET). arabjchem.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods alone. nih.gov

Virtual Screening: AI-enhanced virtual screening can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target, significantly reducing the time and cost of initial hit identification. nih.govmit.edu

Structure-Activity Relationship (SAR) Analysis: ML can analyze complex SAR data to identify key structural features responsible for a compound's activity, guiding the optimization of lead compounds. dntb.gov.ua Techniques like 3D-QSAR and pharmacophore mapping are integral to this process. mdpi.com

Table 2: Applications of AI/ML in Pyrazole Drug Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screens large compound libraries against a target. nih.gov | Faster identification of initial hit compounds. mit.edu |

| Predictive ADMET | Predicts absorption, distribution, metabolism, excretion, and toxicity. arabjchem.org | Reduces late-stage failures by identifying problematic compounds early. |

| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Expands chemical space and creates innovative drug candidates. |

| Target Identification | Predicts potential biological targets for a compound. premierscience.com | Facilitates drug repurposing and understanding of mechanisms. |

Advanced in vitro Model Systems for Mechanistic Biological Studies

To better understand the biological effects of this compound and its analogues, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant three-dimensional (3D) models. nih.gov

Spheroids: These are self-organizing 3D cultures of tumor cells that mimic the micro-architecture, cell-cell interactions, and nutrient gradients of small tumors. mdpi.com They are valuable for studying drug penetration and efficacy in a more realistic tumor microenvironment. frontiersin.org

Organoids: Derived from patient tissues or stem cells, organoids are more complex 3D structures that replicate the architecture and cellular composition of an organ. nih.govmdpi.com Patient-derived organoids (PDOs) are particularly powerful tools for personalized medicine, allowing for the testing of drug responses on a patient-specific basis. nih.gov

The use of these advanced models will enable more accurate preclinical evaluation of pyrazole derivatives, providing better predictions of their in vivo efficacy and helping to elucidate complex biological mechanisms that are not apparent in 2D cultures. frontiersin.orgimrpress.com

Collaborative Research Opportunities in Pyrazole Medicinal Chemistry and Chemical Biology

The complexity and cost of modern drug development necessitate a collaborative approach, bridging the gap between academic research and industrial application. researchgate.netnih.gov For pyrazole chemistry, fostering these partnerships is essential for translating basic scientific discoveries into clinical therapies.

Academic-Industry Partnerships: These collaborations combine the innovative basic research of academic labs with the drug development expertise and resources of pharmaceutical companies. drugbank.com Such partnerships can accelerate the translation of novel pyrazole compounds from the lab to the clinic. drugbank.com

Open Science Initiatives: Sharing data, chemical probes, and research tools through open science platforms can prevent duplication of effort and stimulate new research directions within the pyrazole community.